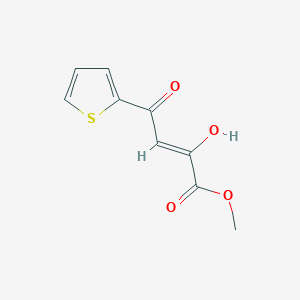

methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate

Description

Properties

CAS No. |

6239-07-2 |

|---|---|

Molecular Formula |

C9H8O4S |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

methyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate |

InChI |

InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-5,11H,1H3/b7-5- |

InChI Key |

TZNHHDJRXUBHRB-ALCCZGGFSA-N |

Isomeric SMILES |

COC(=O)/C(=C/C(=O)C1=CC=CS1)/O |

Canonical SMILES |

COC(=O)C(=CC(=O)C1=CC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Oxidation of But-3-Ene-1,2-Diol to α,β-Unsaturated Ketone

But-3-ene-1,2-diol derivatives can be oxidized to α,β-unsaturated ketones using noble metal catalysts. For the target compound, a thienyl-substituted diol precursor (I ) undergoes catalytic oxidation:

Reaction Scheme 1:

$$

\text{Thien-2-yl-substituted but-3-ene-1,2-diol} \xrightarrow[\text{Pd/Bi catalyst}]{O_2, 80-120^\circ C} \text{2-oxo-4-thien-2-ylbut-3-enoic acid} \quad \text{(Intermediate III)}

$$

Conditions:

Step 2: Esterification and Tautomer Control

Intermediate III is esterified with methanol under acidic conditions. The Z-configuration is stabilized via chelation with Lewis acids (e.g., ZnCl₂):

Reaction Scheme 2:

$$

\text{2-Oxo-4-thien-2-ylbut-3-enoic acid} \xrightarrow[\text{HCl, ZnCl₂}]{CH_3OH, 60^\circ C} \text{Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate}

$$

Key Parameters:

- Acid catalyst: 0.1 M HCl in methanol

- Chelating agent: 5 mol% ZnCl₂ to stabilize the Z-enol ester

- Reaction time: 12–24 hours

- Yield: ~65–75% (estimated based on methyl (2Z)-2-hydroxy-4-oxopent-2-enoate synthesis)

Alternative Pathways via Claisen Condensation

A Claisen condensation between thiophene-2-acetyl chloride and methyl glyoxylate provides a direct route to the β-keto-α-hydroxy ester framework:

Reaction Scheme 3:

$$

\text{Thiophene-2-acetyl chloride} + \text{Methyl glyoxylate} \xrightarrow[\text{Et₃N, THF}]{-10^\circ C} \text{Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate}

$$

Optimization Considerations:

- Base: Triethylamine (2.2 equiv) to deprotonate the α-hydrogen

- Temperature: –10°C to minimize side reactions (e.g., polymerization)

- Workup: Acidic quenching (pH 3–4) to precipitate the product

Stereochemical Control via Horner-Wadsworth-Emmons Reaction

The Z-configuration can be enforced using a Horner-Wadsworth-Emmons reaction with a phosphonate ester and thiophene-2-carbaldehyde:

Reaction Scheme 4:

$$

\text{Methyl 2-(diethylphosphono)acetate} + \text{Thiophene-2-carbaldehyde} \xrightarrow[\text{NaH, THF}]{0^\circ C} \text{Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate}

$$

Advantages:

- High stereoselectivity (Z:E > 9:1) due to stabilized transition state

- Mild conditions compatible with thiophene’s sensitivity to strong acids/bases

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield* | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Catalytic Oxidation | Diol oxidation → Esterification | 65–75% | Moderate | High |

| Claisen Condensation | Acylation → Condensation | 50–60% | Low | Moderate |

| HWE Reaction | Phosphonate + Aldehyde coupling | 70–80% | High | Moderate |

*Yields estimated from analogous reactions in search results.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of methyl (2Z)-2-carboxy-4-oxo-4-thien-2-ylbut-2-enoate.

Reduction: Formation of methyl (2Z)-2-hydroxy-4-hydroxy-4-thien-2-ylbut-2-enoate.

Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for conditions involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate involves its interaction with various molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The thienyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Solubility :

- The methyl ester (target compound) is less polar than its carboxylic acid counterpart , enhancing solubility in organic solvents.

- The ethyl furyl derivative shows similar lipophilicity but reduced aromatic stabilization compared to thiophene.

- The carboxylic acid derivatives (e.g., ) are more water-soluble due to ionizable COOH groups.

- Hydrogen Bonding: Thiophene’s sulfur atom participates in weak hydrogen bonding (C–H···S interactions) , whereas the 4-methylanilino derivative forms stronger N–H···O bonds. The isopropylamino compound acts as both hydrogen bond donor (amide NH) and acceptor (ketone O).

Acidity :

Reactivity and Stability

- Thiophene vs. Furyl : Thiophene’s aromaticity stabilizes the conjugated system, making the target compound less prone to electrophilic addition compared to the furyl analogue .

- Ester vs. Acid : The methyl ester undergoes hydrolysis under acidic/basic conditions to yield the carboxylic acid , whereas the amide derivatives (e.g., ) are more resistant to hydrolysis.

- Steric Effects: The isopropylamino group in hinders nucleophilic attack at the ketone, reducing reactivity compared to the unsubstituted thiophene derivative.

Biological Activity

Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate, with the molecular formula and CAS number 5349565, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H8O4S |

| Molecular Weight | 212.22 g/mol |

| CAS Number | 5349565 |

| Structure | Chemical Structure |

Antimicrobial Properties

Recent studies indicate that compounds similar to methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate exhibit significant antimicrobial activity. Research has shown that the thienyl moiety contributes to the compound's efficacy against various bacterial strains. A review highlighted the biological effects of substituted thiobenzanilides, which include potential applications in developing new antimicrobial agents .

The mechanisms through which methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in microbial resistance, potentially disrupting cell wall synthesis or interfering with metabolic processes within bacteria .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells. This suggests a potential for further development as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thienyl derivatives, including methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thienyl ring could enhance antimicrobial potency .

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cytotoxicity, methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate was tested against several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of approximately 30 µM, indicating significant cytotoxicity compared to control groups. The researchers suggested that further structural optimization could lead to more potent anticancer agents .

Future Directions

The biological activity of methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate presents numerous opportunities for research:

- Structural Optimization : Investigating structural modifications to enhance potency and selectivity against target pathogens or cancer cells.

- Mechanistic Studies : Conducting detailed mechanistic studies to elucidate how this compound interacts at the molecular level with biological targets.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models to assess the therapeutic potential and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate, and how can its purity be validated?

- Methodological Answer : Synthesis often involves condensation reactions between thiophene derivatives and α,β-unsaturated carbonyl precursors. A common approach is the use of maleic anhydride with thienyl-substituted amines under controlled acidic conditions, followed by esterification . Characterization should include IR spectroscopy to confirm hydroxyl and carbonyl groups, ¹H-NMR for stereochemical confirmation (Z-configuration), and HPLC with UV detection (λ = 240–280 nm) to assess purity (>95%). Potentiometric titration can quantify acidic protons, while melting point analysis provides preliminary purity validation .

Q. How can the physical-chemical properties (e.g., solubility, stability) of this compound be systematically determined?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, followed by UV-Vis spectrophotometry to quantify saturation points .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via LC-MS and track kinetic half-life using Arrhenius plots .

- Thermal Properties : Differential scanning calorimetry (DSC) can identify melting points and phase transitions .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) and detection at 260 nm .

- Spectroscopy : UV-Vis for concentration curves (ε calculated at λ_max) and fluorescence spectroscopy if conjugated systems are present .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life (t₁/₂) via GC-MS or LC-MS .

- Bioaccumulation : Assess logP values experimentally (shake-flask method) or computationally (QSAR models). Validate with in vitro assays using Daphnia magna or algal cultures .

- Toxicity : Perform acute/chronic toxicity tests (e.g., EC₅₀ for algae, LC₅₀ for fish) under standardized OECD 201–203 protocols .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) .

- In Vitro Assays : Enzyme inhibition assays (e.g., IC₅₀ determination for kinases) and cellular uptake studies using fluorescent analogs .

- Omics Integration : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathway perturbations .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Replicate Studies : Ensure reproducibility across independent labs with standardized protocols (e.g., ISO/IEC 17025) .

- Meta-Analysis : Systematically review variables (e.g., cell line heterogeneity, solvent effects) using tools like PRISMA guidelines .

- Error Source Identification : Apply factorial design experiments to isolate confounding factors (e.g., pH, temperature) .

Q. What advanced spectroscopic methods are suitable for probing the compound’s electronic structure and reactivity?

- Methodological Answer :

- Time-Resolved Spectroscopy : Femtosecond transient absorption spectroscopy to study excited-state dynamics .

- Solid-State NMR : ¹³C CP/MAS NMR for crystallinity and polymorph analysis .

- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable (synchrotron radiation for high resolution) .

Q. How can structure-activity relationships (SAR) be developed for derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the thienyl or ester positions via Suzuki coupling or nucleophilic substitution .

- Multivariate Analysis : Use PLS regression to correlate structural descriptors (e.g., Hammett σ, logP) with bioactivity data .

- Crystallographic Data : Compare bond lengths/angles in active vs. inactive analogs to identify critical pharmacophores .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.